(R)-2-(4-Fluorophenyl)piperidine hydrochloride
CAS No.:
Cat. No.: VC13495329
Molecular Formula: C11H15ClFN
Molecular Weight: 215.69 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C11H15ClFN |
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Molecular Weight | 215.69 g/mol |
IUPAC Name | (2R)-2-(4-fluorophenyl)piperidine;hydrochloride |
Standard InChI | InChI=1S/C11H14FN.ClH/c12-10-6-4-9(5-7-10)11-3-1-2-8-13-11;/h4-7,11,13H,1-3,8H2;1H/t11-;/m1./s1 |
Standard InChI Key | YAVUREZBMQVFFY-RFVHGSKJSA-N |
Isomeric SMILES | C1CCN[C@H](C1)C2=CC=C(C=C2)F.Cl |
SMILES | C1CCNC(C1)C2=CC=C(C=C2)F.Cl |
Canonical SMILES | C1CCNC(C1)C2=CC=C(C=C2)F.Cl |
Introduction
Structural Characteristics and Physicochemical Properties
The molecular architecture of (R)-2-(4-Fluorophenyl)piperidine hydrochloride combines a six-membered piperidine ring with a para-fluorinated phenyl group. The stereochemistry at the second carbon (R-configuration) is critical for its enantioselective interactions with biological systems. Key physicochemical properties include:
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Molecular Formula: C₁₁H₁₅ClFN
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Molecular Weight: 215.69 g/mol (calculated from atomic masses)
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Chirality: The (R)-enantiomer exhibits distinct binding affinities compared to its (S)-counterpart, a common feature in bioactive piperidines .
Synthetic Methodologies
Key Synthetic Routes
The synthesis of (R)-2-(4-Fluorophenyl)piperidine hydrochloride involves multi-step processes to achieve enantiomeric purity and structural integrity. A representative pathway, derived from patent literature , includes:
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Condensation: 4-Fluorobenzaldehyde reacts with a malonate derivative (e.g., diethyl malonate) in the presence of a base (e.g., sodium ethoxide) to form a β-keto ester intermediate.
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Cyclization: The intermediate undergoes intramolecular cyclization under acidic conditions, forming a piperidinone scaffold.
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Stereoselective Reduction: Catalytic hydrogenation or borohydride-mediated reduction yields the trans-piperidine diastereomer, with subsequent resolution to isolate the (R)-enantiomer.
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Salt Formation: Treatment with hydrochloric acid converts the free base to the hydrochloride salt.
Table 1: Critical Reaction Parameters in Synthesis
Step | Reagents/Conditions | Yield Optimization Strategies |
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Condensation | NaOEt, EtOAc, 4-fluorobenzaldehyde | Excess malonate to drive equilibrium |
Cyclization | H₂SO₄, reflux | Controlled temperature to minimize byproducts |
Resolution | Chiral resolving agents (e.g., tartaric acid) | Solvent selection for crystallization |
Industrial Scalability
Patent data highlight advancements in continuous flow synthesis and catalytic asymmetric hydrogenation, which improve yield (≥75%) and enantiomeric excess (≥98%) . For instance, transition metal catalysts (e.g., Ru-BINAP complexes) enable efficient stereocontrol during the reduction step, reducing reliance on post-synthetic resolution.
Compound | Target Affinity (Ki, nM) | Selectivity Ratio (SERT/NET) |
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(R)-2-(4-Fluorophenyl)piperidine | Not reported (hypothesized <100) | Estimated 1:1 |
Duloxetine (Reference SNRI) | 0.8 (SERT), 7.5 (NET) | 9.4 |
Histamine H₃ Receptor Antagonism
The piperidine core is a hallmark of histamine H₃ receptor antagonists, which modulate cognitive and wake-promoting pathways. Fluorine substitution at the para position may enhance blood-brain barrier penetration, a property observed in related compounds like pitolisant .
Challenges and Future Directions
Current limitations include:
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Synthetic Complexity: Multi-step resolution processes increase production costs.
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Pharmacokinetic Data: Absence of in vivo ADMET (absorption, distribution, metabolism, excretion, toxicity) profiles hinders clinical translation.
Ongoing research priorities involve:
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Developing enantioselective syntheses to bypass resolution steps.
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Screening against orphan GPCRs (G-protein-coupled receptors) to identify novel targets.
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